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An In-depth Technical Guide on the Thermochemical Properties of 5-Methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of 5-
Methylquinoxaline, a heterocyclic compound of interest in pharmaceutical and materials

science research. A thorough understanding of its thermodynamic characteristics is crucial for

applications ranging from drug design and formulation to the prediction of its behavior in

various chemical and biological systems. This document outlines the available data, details the

experimental methodologies for the determination of key thermochemical parameters, and

provides visualizations of these experimental workflows.

Quantitative Thermochemical Data
The following table summarizes the known and estimated thermochemical and physical

properties of 5-Methylquinoxaline. It is important to note that experimental data for the

standard molar enthalpy of formation, enthalpy of vaporization, and enthalpy of sublimation are

not readily available in the current literature. The value for the standard molar enthalpy of

formation presented here is an estimation based on computational methods.
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Property Value Method

Molecular Formula C₉H₈N₂ -

Molecular Weight 144.17 g/mol [1] -

Melting Point 20-21 °C[2] Experimental

Boiling Point 120 °C at 15 mmHg[2] Experimental

Vapor Pressure
0.046 mmHg at 25 °C

(estimated)[3]
Estimation

Standard Molar Enthalpy of

Formation (gas, 298.15 K)
Value not available in literature Can be estimated

Enthalpy of Vaporization Value not available in literature
Can be determined

experimentally

Enthalpy of Sublimation Value not available in literature
Can be determined

experimentally

Experimental Protocols for Thermochemical
Analysis
The determination of the thermochemical properties of compounds like 5-Methylquinoxaline
relies on precise calorimetric and vapor pressure measurement techniques. Below are detailed

protocols for the key experimental methods used for such determinations.

Bomb Calorimetry for Standard Molar Enthalpy of
Formation
Static bomb calorimetry is the primary method for determining the standard molar enthalpy of

combustion, from which the standard molar enthalpy of formation can be derived.

Methodology:

Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of 5-
Methylquinoxaline is placed in a crucible inside a high-pressure vessel known as a "bomb."
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Bomb Sealing and Pressurization: The bomb is sealed and then purged with a small amount

of pure oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a

pressure of approximately 30 atm.

Calorimeter Assembly: The sealed bomb is placed in a calorimeter, which is a container filled

with a known mass of water. The calorimeter is equipped with a stirrer and a high-precision

thermometer.

Ignition and Temperature Measurement: The sample is ignited by passing an electric current

through a fuse wire in contact with the sample. The temperature of the water in the

calorimeter is recorded at regular intervals before, during, and after combustion until a

constant temperature is reached.

Data Analysis: The heat released by the combustion of the sample is calculated from the

temperature rise of the calorimeter system. The heat capacity of the calorimeter is

predetermined by burning a standard substance with a known enthalpy of combustion, such

as benzoic acid.

Calculation of Enthalpy of Formation: The standard molar enthalpy of combustion is

calculated from the heat released. The standard molar enthalpy of formation is then derived

using Hess's Law, from the known standard enthalpies of formation of the combustion

products (CO₂, H₂O, and N₂).

Sample Preparation Bomb Assembly Calorimetric Measurement Data Analysis

Weigh Sample Place in Crucible Seal Bomb Pressurize with O2 Place Bomb in Calorimeter Ignite Sample Measure Temperature Rise Calculate Enthalpy of Combustion Calculate Enthalpy of Formation

Click to download full resolution via product page

Workflow for Bomb Calorimetry Experiment

Knudsen Effusion Method for Enthalpy of Sublimation
The Knudsen effusion method is a reliable technique for determining the vapor pressure of

solids with low volatility, from which the enthalpy of sublimation can be calculated.[2]
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Methodology:

Sample Preparation: A small amount of crystalline 5-Methylquinoxaline is placed in a

Knudsen cell, which is a small container with a precisely machined small orifice.

Effusion Measurement: The Knudsen cell is placed in a high-vacuum chamber and heated to

a series of constant temperatures. At each temperature, the rate of mass loss of the sample

due to effusion of the vapor through the orifice is measured.

Vapor Pressure Calculation: The vapor pressure (P) at each temperature (T) is calculated

from the rate of mass loss using the Knudsen equation: P = (Δm/Δt) * (1/A) * sqrt(2πRT/M)

where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant,

T is the absolute temperature, and M is the molar mass of the substance.

Enthalpy of Sublimation Calculation: The enthalpy of sublimation (ΔHsub) is determined from

the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation:

ln(P) = -ΔHsub/R * (1/T) + C A plot of ln(P) versus 1/T yields a straight line with a slope of

-ΔHsub/R.

Sample Preparation Effusion Measurement Data Analysis

Load Sample into Knudsen Cell Place Cell in High Vacuum Heat to Constant T and Measure Mass Loss Calculate Vapor Pressure at each T Plot ln(P) vs. 1/T Calculate Enthalpy of Sublimation

Click to download full resolution via product page

Workflow for Knudsen Effusion Experiment

Transpiration Method for Enthalpy of Vaporization
The transpiration method is a dynamic vapor pressure measurement technique suitable for

determining the enthalpy of vaporization of liquids and solids.

Methodology:
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Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen or argon) is passed at a

known and controlled flow rate through a saturator containing the 5-Methylquinoxaline
sample maintained at a constant temperature.

Saturation: The carrier gas becomes saturated with the vapor of the substance.

Condensation and Quantification: The vapor-saturated gas stream is then passed through a

condenser or a trap where the vapor is collected. The amount of condensed substance is

determined gravimetrically or by other analytical techniques.

Vapor Pressure Calculation: The partial pressure of the substance in the saturated gas

stream, which is equal to its vapor pressure at that temperature, is calculated from the

amount of condensed substance and the total volume of the carrier gas passed through the

saturator.

Enthalpy of Vaporization Calculation: The measurements are repeated at several different

temperatures. The enthalpy of vaporization is then determined from the temperature

dependence of the vapor pressure using the Clausius-Clapeyron equation, similar to the

Knudsen effusion method.

Computational Estimation of Enthalpy of Formation
In the absence of experimental data, computational methods such as the group additivity

scheme developed by Benson can provide a reliable estimate of the standard molar enthalpy of

formation in the gas phase.[4]

Benson's Group Additivity Method:

This method is based on the principle that the thermochemical properties of a molecule can be

approximated by the sum of the contributions of its constituent functional groups. The enthalpy

of formation is calculated as:

ΔHf°(molecule) = Σ ni * ΔHf°(group)i

where ni is the number of times a particular group appears in the molecule and ΔHf°(group)i is

the enthalpy of formation contribution of that group. Values for a wide range of functional

groups have been empirically determined from experimental data for a large number of
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compounds.[5] For 5-Methylquinoxaline, the molecule would be dissected into its constituent

groups (e.g., C-(H)₃(C), Cb-(H), Cb-(C), N-(Cb)(C=N), and C-(N)(Cb)(H)), and the

corresponding group increment values would be summed to estimate the enthalpy of formation.

Conclusion
This technical guide has summarized the available physical and thermochemical data for 5-
Methylquinoxaline. While experimental values for its key thermochemical properties are

currently lacking in the literature, this guide provides detailed protocols for the established

experimental techniques—bomb calorimetry, the Knudsen effusion method, and the

transpiration method—that can be employed for their determination. Furthermore, it highlights

the utility of computational methods like the Benson group additivity scheme for estimating the

standard molar enthalpy of formation. The information presented herein is intended to be a

valuable resource for researchers and professionals working with 5-Methylquinoxaline,

facilitating a deeper understanding of its energetic properties and enabling more informed

applications in drug development and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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